molecular formula C12H16N2O2 B8661915 2-[(1-Oxopentyl)amino]benzamide

2-[(1-Oxopentyl)amino]benzamide

Cat. No.: B8661915
M. Wt: 220.27 g/mol
InChI Key: WUKFJWGQJIEEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Oxopentyl)amino]benzamide is a chemical compound of significant interest in biomedical research, particularly within the field of epigenetic modulation and neurodegenerative disorders. This benzamide derivative shares a core structural motif with a class of compounds known as 2-aminobenzamide histone deacetylase (HDAC) inhibitors . Research indicates that such inhibitors, which target specific class I HDAC enzymes (HDAC1 and HDAC3), can reverse heterochromatin-mediated gene silencing . This mechanism is being actively investigated in models of Friedreich's ataxia, a genetic neurodegenerative disease, where these compounds have been shown to increase mRNA and protein levels of the deficient frataxin protein by altering the epigenetic landscape of the gene . The (1-oxopentyl)amino side chain may influence the compound's pharmacodynamic properties, potentially contributing to the "slow-on/slow-off" kinetic interaction with HDAC enzymes that is associated with sustained activity on target genes . Beyond this specific application, the benzamide scaffold is recognized as a versatile building block in medicinal chemistry and is found in compounds investigated for a range of activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease research , as well as in structures designed to protect pancreatic β-cells from endoplasmic reticulum (ER) stress . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(pentanoylamino)benzamide

InChI

InChI=1S/C12H16N2O2/c1-2-3-8-11(15)14-10-7-5-4-6-9(10)12(13)16/h4-7H,2-3,8H2,1H3,(H2,13,16)(H,14,15)

InChI Key

WUKFJWGQJIEEEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-[(1-Oxopentyl)amino]benzamide

The creation of this compound can be approached through direct synthesis or by adapting methodologies developed for similar chemical structures.

Alternatively, a coupling reaction between 2-aminobenzamide (B116534) and valeric acid can be employed. This method utilizes standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This approach offers mild reaction conditions and often results in high yields of the desired product.

A general procedure for synthesizing N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which can be adapted, involves dissolving the substituted benzoic acid in dimethylformamide, adding EDC and HOBt, cooling the mixture, and then adding the appropriate amine. nih.gov

The 2-aminobenzamide core is a crucial intermediate in the synthesis of the target compound and its analogues. A variety of methods exist for the synthesis of this scaffold. A prevalent method starts from isatoic anhydride, which reacts with an appropriate N-nucleophile. nih.gov This reaction can be performed using conventional heating in a suitable solvent or through microwave-assisted synthesis, which can be more time-efficient. nih.gov

Another versatile approach to 2-aminobenzamide scaffolds involves the palladium-catalyzed aminocarbonylation of 2-haloanilines. This method combines an aniline (B41778) derivative with an amine in the presence of a palladium catalyst, a ligand, a base, and carbon monoxide to form the corresponding aminobenzamide. google.com This process is efficient and can tolerate a range of functional groups on the starting materials. google.com

Furthermore, o-aminobenzamide compounds can be synthesized from various starting materials, including o-aminobenzoic acids, o-aminobenzoyl halides, and o-aminobenzoates. magtech.com.cn The reaction of o-aminobenzoic acids with amines in the presence of a coupling agent is a direct method. magtech.com.cn

Table 1: Methodologies for 2-Aminobenzamide Scaffold Synthesis

Starting Material Reagents and Conditions Key Advantages
Isatoic Anhydride Amine, Heat or Microwave Readily available starting material, good to excellent yields. nih.gov
2-Haloaniline Amine, Pd catalyst, Ligand, Base, CO High efficiency, good functional group tolerance. google.com
o-Aminobenzoic Acid Amine, Coupling Agent (e.g., DCC, EDC) Direct, one-step process. magtech.com.cn
o-Aminobenzoyl Halide Amine, Base High reactivity of starting material. magtech.com.cn
o-Aminobenzoate Amine, Heat Simple procedure. magtech.com.cn

Derivatization Strategies for Analogues and Prodrugs

To explore the structure-activity relationships and to develop potential prodrugs, various derivatization strategies can be applied to the this compound molecule. These modifications can target the benzamide (B126) core or the aminoacyl moiety.

The design of benzamide analogues often involves a privileged-fragment-merging strategy to generate new derivatives. researchgate.net This can include the introduction of different substituents on the aromatic ring of the benzamide. For instance, a series of substituted N-(phenylcarbamothioyl)benzamide derivatives were synthesized by reacting substituted benzoyl chloride with potassium thiocyanate (B1210189) to form benzoyl isothiocyanate, which was then treated with various substituted anilines. ijsrst.comscispace.com This highlights a versatile method for introducing diversity to the benzamide structure.

The synthesis of benzamide analogues can also be achieved through conventional solution-based methods. For example, new benzamides have been prepared by reacting phenylenediamine with acid chlorides in dichloromethane (B109758) with N,N-diisopropylethylamine (DIPEA). nih.gov

Modifications to the benzamide core can significantly influence the molecule's properties. These modifications can include altering the substituents on the phenyl ring or modifying the amide group itself.

A variety of functional groups can be introduced onto the benzamide unit to modulate properties like lipophilicity and pharmacokinetic profiles. utah.edu For example, groups such as -SCF3, -OCF3, -CF3, -F, -Cl, and -Br have been incorporated into benzamide structures. utah.edu The synthesis of such derivatives often involves the reaction of a suitably functionalized benzoyl chloride with an amine.

Furthermore, the para-position of benzamides can be selectively alkylated using cooperative nickel/aluminum catalysis, allowing for the introduction of various alkyl groups. acs.org This provides a method for late-stage functionalization of the benzamide core.

The aminoacyl portion of this compound, the pentanoyl group in this case, offers another site for modification. Altering the length and branching of the alkyl chain can impact the compound's interaction with biological targets.

For instance, in the development of histone deacetylase inhibitors, modifying the length of the aliphatic chain connecting two aromatic groups was found to be crucial for inhibitory potency. nih.gov This principle can be applied to the pentanoyl group of the title compound.

Synthetic strategies for modifying this moiety typically involve starting with a different acyl chloride or carboxylic acid in the initial acylation or coupling step. For example, using acyl chlorides of varying chain lengths (e.g., acetyl chloride, hexanoyl chloride) or with different functional groups (e.g., containing an aromatic ring or a heteroatom) would lead to a diverse library of analogues.

Salt Formation for Enhanced Research Properties

The utility of a chemical compound in research, particularly in areas like medicinal chemistry, is often linked to its physicochemical properties, such as aqueous solubility. For o-aminobenzamide derivatives, which can have poor water solubility, salt formation is a critical strategy to improve their handling and bioavailability in research settings. nih.govnih.gov

A notable example is the case of an o-aminobenzamide analogue, referred to as F8, which was identified as a potential preclinical candidate for undifferentiated gastric cancer. nih.govnih.gov However, its progression in preclinical studies was hampered by its low water solubility. nih.govnih.gov To address this, researchers investigated the formation of various salts by reacting F8 with different acids. nih.govnih.gov

The objective was to identify an optimal salt form with improved water solubility and drug-like properties without compromising its biological activity. nih.govnih.gov Through systematic screening of physicochemical properties, pharmacokinetic research, and in vitro and in vivo biological evaluations, the dihydrochloride (B599025) salt, F8·2HCl, was identified as the optimal form. nih.govnih.gov

The research demonstrated that F8·2HCl exhibited significantly improved water solubility and enhanced pharmacokinetic properties compared to the parent compound. nih.govnih.gov Importantly, it maintained its in vitro antitumor activity and showed superior in vivo antitumor efficacy in a xenograft model of undifferentiated gastric cancer. nih.govnih.gov This successful salt formation underscores its importance as a method to enhance the research potential of promising compounds like this compound and its analogues. nih.govnih.gov

Below is a table summarizing the key findings from the research on the salt formation of the o-aminobenzamide analogue F8.

PropertyParent Compound (F8)Dihydrochloride Salt (F8·2HCl)Reference
Water Solubility PoorImproved nih.govnih.gov
In Vitro Antitumor Activity ActiveMaintained nih.govnih.gov
In Vivo Antitumor Efficacy EffectiveSuperior nih.govnih.gov
Pharmacokinetic Properties LimitedEnhanced nih.govnih.gov

Chemical Transformations of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide scaffold, the core structure of this compound, is a versatile building block in organic synthesis, amenable to various chemical transformations to generate a diverse range of heterocyclic compounds and other derivatives. Two significant transformations include acylation and cyclization reactions.

One common transformation is the further acylation of the 2-aminobenzamide structure. For instance, anthranilamide can be reacted with substituted benzoyl chlorides, such as 1/2/3-chloro benzoyl chloride, in a nucleophilic acyl substitution reaction. univpancasila.ac.id This process leads to the formation of N-benzoylbenzamide derivatives, demonstrating the reactivity of the amino group in the 2-aminobenzamide scaffold. univpancasila.ac.id

Another important transformation is the Camps cyclization , which is utilized to synthesize quinolin-4(1H)-ones from N-(2-acylaryl)benzamides. researchgate.net This intramolecular cyclization is typically carried out in the presence of a base, such as sodium ethylate or potassium tert-butoxide. researchgate.net The reaction proceeds by the formation of a new ring, leading to the quinolinone core structure. However, under certain conditions, a competing reaction can be the hydrolysis of the amide group. researchgate.net

The table below outlines some key chemical transformations of the 2-aminobenzamide scaffold.

Starting MaterialReagents and ConditionsProductTransformation TypeReference
Anthranilamide1/2/3-chloro benzoyl chloride2-(chlorobenzamido)-N-(chlorobenzoyl)benzamide derivativesAcylation univpancasila.ac.id
N-(2-Acylaryl)benzamidesEtONa–EtOH, EtONa–THF, or t-BuOK–t-BuOH2-aryl/hetaryl/cyclopropylquinolin-4(1H)-onesCamps Cyclization researchgate.net
N-(2-Acylaryl)amidesTHF containing sodium hydrideo-aminobenzophenoneHydrolysis (competing reaction) researchgate.net

These transformations highlight the synthetic utility of the 2-aminobenzamide scaffold in generating structurally complex molecules with potential applications in various fields of chemical research.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activity

The length and character of the molecule are determining factors for its inhibitory potency. Studies on related benzamide (B126) derivatives have shown that the distance between the ZBG and the capping group needs to be optimal for maximal inhibitory effect. An increase in the aliphatic chain of the capping group in some analogs can lead to a decrease in HDAC inhibitory activity, possibly by preventing the proper interaction of the capping group with the rim of the enzyme. nih.gov

Impact of Substituents on Target Affinity and Selectivity

The introduction of various substituents at different positions on the 2-[(1-Oxopentyl)amino]benzamide scaffold can dramatically alter its affinity for HDAC enzymes and its selectivity among the different isoforms.

The benzamide moiety is a critical component for the biological activity of this class of compounds. The presence of the ortho-amino group is considered an essential structural feature for selective HDAC inhibitory potency, as it participates in hydrogen bonding with residues in the binding site. nih.gov Derivatives lacking this ortho-amino group are often devoid of class I HDAC inhibitory activity. nih.gov

Substitutions on the benzamide ring itself have been shown to be a powerful strategy to modulate potency and isoform selectivity. For instance, the introduction of a fluorine atom on the benzamide ring, as seen in the structurally similar compound Chidamide, can confer selectivity towards HDAC3. In contrast, larger substitutions at the 5-position of the 2-aminobenzamide (B116534) ring, such as phenyl or thienyl groups, can increase selectivity for HDAC1 and HDAC2 over HDAC3. This is attributed to the ability of these bulky groups to occupy a "foot pocket" present in the active site of HDAC1 and HDAC2 but not in HDAC3.

Compound/AnalogSubstitution on Benzamide MoietyEffect on HDAC InhibitionReference
This compound UnsubstitutedClass I HDAC inhibitor-
ChidamideFluoro substitutionIncreased selectivity for HDAC3 mdpi.com
5-Thienyl substituted 2-aminobenzamide5-Thienyl groupIncreased selectivity for HDAC1/2 over HDAC3 mdpi.com

While specific SAR studies on the pentanoyl chain of this compound are not extensively documented in publicly available literature, general principles derived from related N-acyl-2-aminobenzamide inhibitors can be applied. The length of the acyl chain is a critical parameter. Studies on a series of benzamide derivatives have shown that shortening the linker region can lead to an increase in inhibitory potency. nih.gov This suggests that an optimal linker length allows for the most favorable positioning of the zinc-binding group and any capping group within the enzyme's active site.

For example, in a study of related benzamide derivatives, a compound with a shorter molecular length (fewer methylene (B1212753) groups in the linker) demonstrated stronger HDACi activity compared to those with longer linkers. nih.gov This highlights the importance of the linker in achieving the optimal distance between the interacting moieties of the inhibitor and the enzyme.

Linker Variation (in related benzamides)Effect on HDAC Inhibitory PotencyReference
Shorter alkane chainIncreased potency nih.gov
Longer alkane chainDecreased potency nih.gov
Introduction of unsaturationCan increase potency nih.gov

It can be inferred that variations in the pentanoyl chain of this compound, such as altering the chain length to a butanoyl or hexanoyl group, would likely impact its HDAC inhibitory activity. Similarly, the introduction of branching or unsaturation within the pentanoyl chain would also be expected to modulate its binding affinity and potentially its isoform selectivity by altering its conformation and hydrophobic interactions within the active site.

Computational Chemistry and Molecular Modeling

Ligand-Target Docking Simulations

While specific ligand-target docking simulations for 2-[(1-Oxopentyl)amino]benzamide are not extensively documented in publicly available research, studies on analogous benzamide (B126) derivatives, particularly as histone deacetylase (HDAC) inhibitors, offer valuable insights. Molecular docking studies on a series of N-(2-aminophenyl)-benzamide derivatives have been performed to investigate their potential as HDAC2 inhibitors. These studies are crucial in identifying potential macromolecular targets and understanding the initial binding events.

In broader contexts, molecular docking has been instrumental in screening libraries of compounds containing acyl groups for antiviral activity, demonstrating the utility of this method in identifying promising therapeutic candidates. laurinpublishers.com For instance, docking studies on benzamide derivatives targeting Rho-associated kinase-1 (ROCK1) have successfully identified potential inhibitors. Similar in silico screening of benzimidazole (B57391) derivatives has been used to identify potential inhibitors of the FtsZ protein in Mycobacterium tuberculosis. researchgate.net These examples underscore the power of molecular docking to predict the binding affinity and pose of a ligand within the active site of a target protein, which is a critical first step in drug discovery.

Conformational Analysis and Stability Predictions

The conformational flexibility of this compound is a key determinant of its biological activity. Conformational analysis of N-aryl amides reveals that they can exist as cis and trans conformers due to the partial double bond character of the C-N amide bond. nih.gov The preference for a particular conformation is influenced by electronic and steric factors. nih.gov For N-aryl amides, the more π-electron-rich aryl group typically adopts a trans position relative to the amide oxygen. nih.gov

In the case of this compound, the pentyl group introduces additional conformational freedom. Theoretical calculations on similar pseudo-peptides suggest that they can mimic the backbone of parent peptides, indicating that the conformational space of this compound could be predictive of its interaction with peptide-binding proteins. researchgate.net The stability of different conformers can be assessed using computational methods such as density functional theory (DFT), which can also provide insights into the molecule's electronic properties and reactivity. nih.gov

Prediction of Binding Modes and Molecular Interactions

The prediction of binding modes and the specific molecular interactions that stabilize the ligand-target complex are fundamental goals of molecular modeling. For benzamide derivatives acting as HDAC inhibitors, the 2-aminobenzamide (B116534) moiety is often a critical structural feature, forming key hydrogen bonds with residues in the enzyme's active site. nih.gov Docking studies of N-(2-aminophenyl)-benzamide derivatives with HDAC1 have shed light on their binding modes. nih.gov

In studies of other benzamide derivatives, molecular docking has revealed crucial interactions. For example, docking of benzamide derivatives into the active site of HDAC2 showed hydrogen bond interactions with key amino acids like Cys156, His146, and Gly154, which are important for inhibition. Molecular dynamics simulations of docked benzamide derivatives have been used to assess the stability of the proposed binding models. tandfonline.com Similarly, in the context of bacterial FabI inhibitors, pharmacophore models have identified key hydrogen bond acceptor and donor features, as well as hydrophobic interactions, that are crucial for binding.

In Silico Assessment of Druglikeness and Related Properties

The evaluation of a compound's "druglikeness" is a critical step in early-stage drug discovery, helping to predict its potential for oral bioavailability and to filter out compounds with undesirable physicochemical properties. These assessments are often based on rules such as Lipinski's Rule of Five.

In silico studies on various benzamide and benzimidazole derivatives have shown that they often comply with these drug-likeness rules, indicating good potential for oral bioavailability. tandfonline.commdpi.com The ADME (absorption, distribution, metabolism, and excretion) properties of new benzimidazole derivatives have been predicted in silico, revealing excellent intestinal absorption and good blood-brain barrier permeability for some compounds. nih.gov

Computational tools can predict a range of properties relevant to druglikeness, as illustrated in the table below for a set of hypothetical benzamide derivatives.

PropertyPredicted Value RangeImportance
Molecular Weight ( g/mol )< 500Affects absorption and distribution
LogP (octanol-water partition coefficient)< 5Indicates appropriate lipophilicity for membrane permeability
Hydrogen Bond Donors< 5Influences solubility and binding
Hydrogen Bond Acceptors< 10Influences solubility and binding
Polar Surface Area (Ų)< 140Relates to membrane permeability

These in silico predictions are valuable for prioritizing compounds for further experimental investigation. nih.gov

Analytical and Bioanalytical Methodologies

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating a compound of interest from a complex mixture, such as a reaction mixture or a biological matrix. The choice of technique depends on factors like the polarity of the analyte, the required resolution, and the desired analysis time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It is widely applicable to a vast range of non-volatile or thermally unstable compounds, making it a suitable hypothetical choice for the analysis of 2-[(1-Oxopentyl)amino]benzamide. A typical HPLC system consists of a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Hypothetical HPLC Parameters for this compound Analysis:

ParameterExample Value
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Start at 70% A, decrease to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. For the analysis of this compound, UPLC could offer faster method development and higher sample throughput, which is particularly advantageous in high-throughput screening environments.

The principles of separation in UPLC are the same as in HPLC, but the system is designed to withstand the higher backpressures generated by the smaller particles. This allows for the use of longer columns and/or higher flow rates, leading to more efficient separations.

Illustrative UPLC Parameters for a Benzamide (B126) Derivative:

ParameterExample Value
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
Gradient Start at 95% A, decrease to 5% A over 5 minutes
Flow Rate 0.5 mL/min
Detection UV (PDA) or Mass Spectrometry
Injection Volume 2 µL

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the identification, quantification, and structural elucidation of compounds. When coupled with a separation technique like HPLC or UPLC, it provides a highly selective and sensitive method for analysis.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The sample is mixed with a matrix material and spotted onto a target plate. A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.

While MALDI-MS is more commonly used for large molecules like proteins and polymers, it can be applied to small molecules, including benzamide derivatives, particularly in imaging applications to determine the spatial distribution of a compound in a tissue sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is another soft ionization technique that is exceptionally well-suited for coupling with liquid chromatography. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge concentration increases until ionized analyte molecules are expelled into the gas phase and can be analyzed by the mass spectrometer.

For this compound, ESI-MS coupled with HPLC or UPLC (LC-ESI-MS) would be a highly effective method for its detection and quantification in complex matrices. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺.

Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry where the instrument is set to detect only a limited number of pre-selected m/z values. This mode offers significantly higher sensitivity and selectivity compared to scanning the entire mass range. For quantitative analysis of this compound, SIM mode would be the preferred method.

An LC-MS system operating in SIM mode would be programmed to monitor the m/z of the protonated molecule of this compound (C₁₂H₁₆N₂O₂, molecular weight: 220.27 g/mol ), which would be approximately 221.13 in positive ion mode ([M+H]⁺). This targeted approach minimizes interference from other co-eluting compounds, leading to a more accurate and precise quantification.

Spectroscopic Characterization Techniques (General Application)

The structural elucidation and confirmation of this compound, a compound with the molecular formula C₁₂H₁₆N₂O₂, relies on standard spectroscopic techniques. evitachem.com These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms. The primary techniques employed are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. evitachem.com

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the functional groups present in the molecule. The IR spectrum of an aminobenzamide derivative like this compound is expected to show characteristic absorption bands. Key peaks include those corresponding to the N-H stretching of the primary and secondary amide groups, C=O stretching of the two amide carbonyls, and C-H stretching from the aromatic ring and the aliphatic pentyl chain. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are critical for determining the precise arrangement of hydrogen and carbon atoms. The ¹H NMR spectrum would display distinct signals for the protons on the aromatic ring, the protons of the pentyl chain, and the N-H protons of the amide groups. evitachem.com The chemical shifts and splitting patterns of these signals provide conclusive evidence of the molecule's structure. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

While specific spectral data for this compound is not publicly available, the table below presents representative spectral data for the closely related parent molecule, 2-Aminobenzamide (B116534), which illustrates the expected regions for key functional group signals.

TechniqueAnalyteObserved Signals / PeaksInterpretation
IR Spectroscopy2-Aminobenzamide~3400-3200 cm⁻¹N-H stretching (Amine and Amide)
IR Spectroscopy2-Aminobenzamide~1650 cm⁻¹C=O stretching (Amide I)
¹H NMRBenzamide7.4-8.1 ppmAromatic Protons (C₆H₅)
¹³C NMRp-Aminobenzamide112-152 ppmAromatic Carbons
¹³C NMRp-Aminobenzamide~171 ppmAmide Carbonyl Carbon
Data is representative for the parent structures (2-Aminobenzamide, Benzamide, p-Aminobenzamide) as specific data for the title compound is not available. nih.govchemicalbook.comchemicalbook.com

Radioligand Binding Assay Techniques for Quantification

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor. giffordbioscience.comcreative-bioarray.com These assays are highly sensitive and robust, making them the gold standard for determining the affinity of a compound for its biological target. giffordbioscience.com For a compound like this compound, which belongs to a class of molecules known to act as Histone Deacetylase (HDAC) inhibitors, radioligand binding assays can be employed to determine its binding affinity and selectivity for various HDAC isoforms. nih.gov

The general principle involves incubating a biological sample containing the target receptor (e.g., cell membranes, purified enzyme) with a radiolabeled ligand (a compound known to bind to the receptor). giffordbioscience.com The quantification is achieved by measuring the displacement of the radioligand by the unlabeled test compound, in this case, this compound.

There are three main types of radioligand binding assays:

Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comcreative-bioarray.com

Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by its ability to compete with a fixed concentration of a radioligand for the binding sites. giffordbioscience.comcreative-bioarray.com

Kinetic Assays: Measure the rates of association and dissociation of the radioligand, which can also be used to derive the Kd. nih.gov

In a typical competition assay to evaluate this compound as a potential HDAC inhibitor, a radiolabeled HDAC inhibitor would be used. The assay would measure how effectively this compound displaces the radioligand from its binding site on the HDAC enzyme. The data from these experiments allow for the calculation of the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the Ki value. giffordbioscience.com

The following table outlines the typical components and conditions for a hypothetical radioligand binding assay for an HDAC inhibitor.

Component/ParameterDescription/ExamplePurpose
Receptor SourceHeLa Nuclear Extract or recombinant human HDAC enzyme. abcam.comProvides the target enzyme for the binding interaction.
Radioligand[³H]-Trichostatin A or other potent, high-affinity radiolabeled HDAC inhibitor.The labeled molecule that binds to the receptor, allowing for detection.
Test CompoundThis compound at varying concentrations.The unlabeled compound whose binding affinity is being measured.
Non-Specific Binding ControlHigh concentration of an unlabeled potent HDAC inhibitor (e.g., Trichostatin A). activemotif.comDetermines the amount of radioligand that binds to non-receptor components.
Incubation BufferTris-HCl buffer with additives like MgCl₂ and protease inhibitors. giffordbioscience.comMaintains optimal pH and ionic strength for receptor binding.
Separation MethodVacuum filtration through glass fiber filters (e.g., GF/C). giffordbioscience.comSeparates the receptor-bound radioligand from the free radioligand.
Detection MethodLiquid Scintillation Counting. brieflands.comQuantifies the radioactivity of the bound radioligand.
Data AnalysisNon-linear regression (e.g., using Prism software) to calculate IC₅₀ and Ki. giffordbioscience.comTo determine the binding affinity of the test compound.

Q & A

Q. What are the common synthetic pathways for preparing 2-[(1-Oxopentyl)amino]benzamide, and what analytical techniques ensure purity?

The synthesis typically involves coupling reactions between benzamide derivatives and pentanoyl chloride under controlled conditions. Key steps include:

  • Acylation : Reacting benzamide with 1-oxopentyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
  • Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) to confirm ≥95% purity .

Q. How do structural analogs of this compound differ in reactivity, and what methods compare their properties?

Analogs with variations in acyl chain length (e.g., N-(2-oxo-2-phenylethyl)benzamide) exhibit distinct solubility and hydrogen-bonding capacities. Methods include:

  • Spectroscopy : 1H^1H-NMR to track shifts in amide protons (e.g., δ 8.2–8.5 ppm for benzamide derivatives) .
  • Thermogravimetric analysis (TGA) : To assess thermal stability differences due to substituent bulkiness .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

Polar aprotic solvents like dimethylformamide (DMF) or DCM are preferred due to the compound’s moderate polarity. For aqueous solubility, use co-solvents (e.g., 10% DMSO in PBS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Critical parameters include:

  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions (e.g., over-acylation) .
  • Catalyst selection : Pd/C or DMAP accelerates coupling steps while reducing reaction time .
  • In situ monitoring : Real-time FT-IR to detect carbonyl intermediate formation (e.g., 1680–1720 cm1^{-1}) .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Dose-response validation : Test inhibitory effects across concentrations (e.g., 1–100 µM) to rule out off-target interactions, as seen with benzamide-based poly(ADP-ribose) synthetase inhibitors .
  • Structural docking : Compare MD simulations (e.g., AutoDock Vina) with crystallographic data to refine binding site models .

Q. What strategies validate the structural assignment of this compound when NMR data are ambiguous?

  • 2D NMR : Utilize 1H^1H-13C^{13}C HSQC and HMBC to resolve overlapping signals (e.g., distinguishing amide vs. ketone carbons) .
  • X-ray crystallography : Single-crystal analysis provides definitive bond-length/angle data (e.g., C=O bond: 1.21 Å) .

Q. How do substituents on the benzamide core influence its interaction with biological targets?

  • SAR studies : Modify the acyl chain (e.g., replacing pentyl with cyclohexyl) and assay inhibitory potency. For example, thiophene-substituted analogs show enhanced binding to kinase targets .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using QSAR models .

Q. What protocols mitigate degradation of this compound in long-term storage?

  • Lyophilization : Store in amber vials under argon at -20°C to prevent hydrolysis.
  • Stability assays : Monitor via UHPLC/MS for degradation products (e.g., 4-chlorobenzamide) over 6–12 months .

Methodological Guidelines

  • Contradiction resolution : Replicate experiments with orthogonal techniques (e.g., LC-MS alongside NMR) to confirm results .
  • Ethical compliance : Adhere to institutional guidelines for handling non-FDA-approved compounds, particularly in biological assays .

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